![molecular formula C14H20BrNO B5217942 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine (BPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to a class of compounds known as pyrrolidines, which have been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine is not fully understood, but it has been hypothesized that it may act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine may enhance the activity of GABA by binding to specific receptors, resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-characterized. However, there are also some limitations to its use. 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects. Finally, investigations into the development of more water-soluble forms of 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine may increase its utility in experimental settings.
Conclusion
In conclusion, 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to identify its limitations and potential side effects.
Synthesemethoden
The synthesis of 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine involves the reaction of 2-bromo-4-methylphenol with 3-(pyrrolidin-1-yl)propylamine in the presence of a base. The reaction yields 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine as a white solid, which can be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-12-5-6-14(13(15)11-12)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXIKECOEMSQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7012668 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

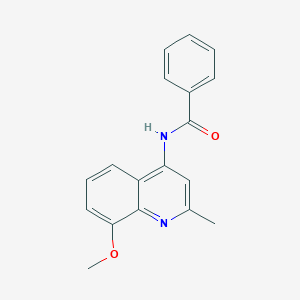
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5217869.png)
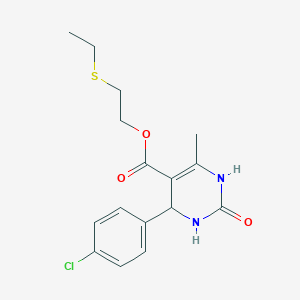

![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
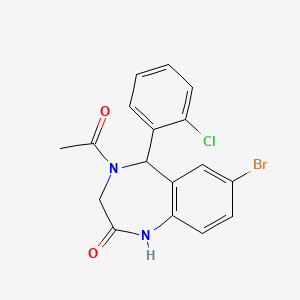
![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)
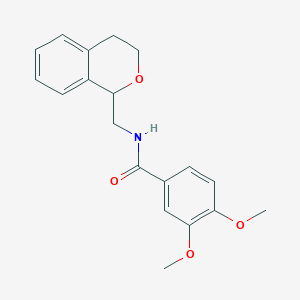
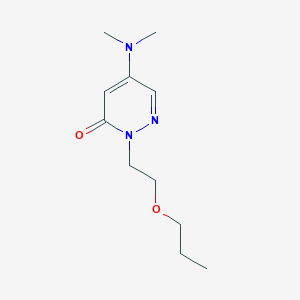

![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
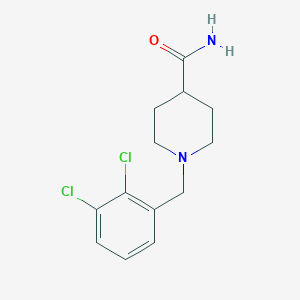
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)